![molecular formula C12H13NO4 B1351794 methyl 4,7-dimethoxy-1H-indole-2-carboxylate CAS No. 187607-71-2](/img/structure/B1351794.png)
methyl 4,7-dimethoxy-1H-indole-2-carboxylate
Overview
Description
Synthesis Analysis
A range of novel 4,6-dimethoxy-1H-indole-2-carbohydrazides was prepared starting from methyl 4,6-dimethoxy-1H-indole-2-carboxylate . The process involved cyclodehydration to generate the corresponding 2-(indol-2-yl)-1,3,4-oxadiazole scaffolds in the presence of N,N-diisopropylethylamine and p-toluenesulfonyl chloride in acetonitrile .Molecular Structure Analysis
The molecular formula of “methyl 4,7-dimethoxy-1H-indole-2-carboxylate” is C12H13NO4. The molecular weight is 235.24 g/mol.Chemical Reactions Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds .Scientific Research Applications
Synthesis of Alkaloids
“Methyl 4,7-dimethoxy-1H-indole-2-carboxylate” can be used as a reactant for the total synthesis of various alkaloids, such as (±)-dibromophakellin and analogs. These alkaloids have significant biological activities and potential therapeutic applications .
Cancer Treatment Research
Indole derivatives are known for their application in cancer treatment. They show various biologically vital properties and are used in the synthesis of compounds that target cancer cells .
Anti-HIV Activity
Some indole derivatives have been synthesized and screened for their anti-HIV activity against different strains of the virus. The compound could potentially be used to develop new anti-HIV medications .
Synthesis of Novel Scaffolds
“Methyl 4,7-dimethoxy-1H-indole-2-carboxylate” can be used to prepare novel carbohydrazides and oxadiazole scaffolds, which are valuable in medicinal chemistry for drug design and discovery .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These compounds have shown clinical and biological applications, making them valuable for treatment .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
methyl 4,7-dimethoxy-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-15-9-4-5-10(16-2)11-7(9)6-8(13-11)12(14)17-3/h4-6,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAZNJDNQVSIIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405800 | |
Record name | methyl 4,7-dimethoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4,7-dimethoxy-1H-indole-2-carboxylate | |
CAS RN |
187607-71-2 | |
Record name | methyl 4,7-dimethoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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